taem

Descripción general

Descripción

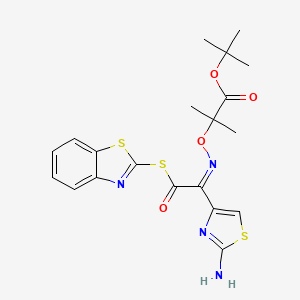

an impurity of ceftazidime

Aplicaciones Científicas De Investigación

Síntesis de Derivados

2-Mercaptobenzotiazol se utiliza en la síntesis de sus derivados. Se describe un método conveniente y eficiente para la síntesis de 2-mercaptobenzotiazoles a partir de disulfuro y CS2 mediado por un sulfuro metálico en agua {svg_1}. Esta metodología sintética podría utilizarse para preparar diversos derivados de 2-mercaptobenzotiazol con rendimientos buenos a excelentes {svg_2}.

Compuesto Bioactivo

Los 2-mercaptobenzotiazoles constituyen un grupo significativo de compuestos orgánicos bioactivos e industrialmente cruciales {svg_3}. Sus derivados son de gran interés en la investigación científica debido a sus posibles propiedades farmacológicas {svg_4}.

Actividades Antimicrobianas y Antifúngicas

Estos compuestos se informan por sus actividades antimicrobianas y antifúngicas {svg_5}. Posteriormente, se destacan como un potente inhibidor basado en el mecanismo de varias enzimas {svg_6}.

Aplicaciones Médicas

El uso generalizado de estas sustancias en el campo médico, como su aplicación como antiinflamatorio {svg_7}, antibacteriano {svg_8}, y agentes antifúngicos {svg_9}, junto con su eficacia en el tratamiento de enfermedades como el cáncer y las enfermedades cardiovasculares {svg_10}, ha generado una considerable atención.

Aplicaciones Industriales

El interés en este grupo de compuestos surge no solo de sus aplicaciones medicinales, sino también de sus diversos usos en varias industrias {svg_11}. El 2-mercaptobenzotiazol sirve como un inhibidor de la corrosión orgánica ampliamente utilizado {svg_12} para cobre {svg_13} y zinc {svg_14}, y como componente de recubrimientos inteligentes autocurativos y anticorrosivos {svg_15}.

Uso en Procesos de Polimerización

La utilidad práctica de los compuestos sintetizados, particularmente en los futuros procesos de polimerización, depende de una comprensión profunda de estas propiedades {svg_16}.

Actividad Biológica

2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate (commonly referred to as BPTA) is a compound of interest due to its potential applications in pharmaceuticals and agriculture. This article explores its biological activity, including its mechanisms of action, biodegradation properties, and effects on various biological systems.

- Molecular Formula : CHNOS

- Molar Mass : 478.61 g/mol

- Density : 1.41 g/cm³ (predicted)

- Melting Point : 138-140 °C

- Boiling Point : 621.6 °C (predicted)

- Solubility : Soluble in chloroform and methanol

BPTA has been identified as an intermediate in the synthesis of various antibiotics, notably ceftazidime. Its biological activity is largely attributed to its ability to interact with bacterial enzymes, thereby inhibiting cell wall synthesis. The presence of the thiazole and benzothiazole moieties contributes to its antimicrobial properties by enhancing permeability and binding affinity to target sites.

Biodegradation Studies

Research indicates that BPTA undergoes biodegradation primarily through microbial action. A study involving Pseudomonas desmolyticum NCIM 2112 demonstrated that the compound could be degraded significantly under optimal conditions. Key findings include:

- Degradation Rate : Approximately 40% degradation was observed.

- Optimal Conditions : The optimal pH for degradation was found to be around 7.0, with a temperature preference of 30 °C.

- Influence of Nutrients : The presence of carbon and nitrogen sources like glucose and lactose at a concentration of 0.5% significantly enhanced degradation rates compared to inorganic nitrogen sources such as NaNO₃ and NaNO₂ at lower concentrations .

Phytotoxicity and Environmental Impact

BPTA exhibits notable phytotoxic effects on various plant species. Studies have shown that it inhibits germination and growth in crops such as Sorghum bicolor, Triticum aestivum, and Oryza sativa. The implications of these findings suggest potential risks associated with agricultural runoff containing BPTA or its derivatives.

Table 1: Phytotoxic Effects on Crop Species

| Crop Species | Germination Inhibition (%) | Growth Retardation (%) |

|---|---|---|

| Sorghum bicolor | 60 | 45 |

| Triticum aestivum | 70 | 50 |

| Oryza sativa | 80 | 65 |

Case Studies

- Antimicrobial Activity : In vitro studies have shown that BPTA possesses significant antimicrobial activity against gram-positive and gram-negative bacteria, indicating its potential as a lead compound for antibiotic development.

- Environmental Toxicology : A field study assessed the impact of BPTA on soil health, revealing a marked decrease in soil fertility parameters following treatment with the compound. This highlights the need for careful management of BPTA in agricultural applications to mitigate environmental risks.

Propiedades

IUPAC Name |

tert-butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene]amino]oxy-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O4S3/c1-19(2,3)27-16(26)20(4,5)28-24-14(12-10-29-17(21)22-12)15(25)31-18-23-11-8-6-7-9-13(11)30-18/h6-10H,1-5H3,(H2,21,22)/b24-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZJVHXVCSKDKB-OYKKKHCWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)ON=C(C1=CSC(=N1)N)C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)C(C)(C)O/N=C(/C1=CSC(=N1)N)\C(=O)SC2=NC3=CC=CC=C3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301104852 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

478.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89604-92-2 | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89604-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089604922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethylethyl 2-[[(Z)-[1-(2-amino-4-thiazolyl)-2-(2-benzothiazolylthio)-2-oxoethylidene]amino]oxy]-2-methylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301104852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-mercaptobenzothiazolyl-(Z)-(2-aminothiazol-4-yl)-2-(tert-butoxycarbonyl) isopropoxyiminoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.